Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis(phenol)
Overview
Description
Synthesis Analysis
The synthesis of polymers incorporating carbonic acid and 4,4'-(1-methylethylidene)bis(phenol) has been explored through radical polyaddition and direct polycondensation methods. For instance, Yokozawa et al. (1991) described the radical polyadditions of dithiols to 1,4-bis(allenyloxy)xylylene, resulting in polymers containing reactive carbon-carbon double bonds in the main chain and methyl groups in the side chain, which easily underwent crosslinking reactions (Yokozawa, Sato, & Endo, 1991).
Molecular Structure Analysis
Research into the molecular structure of these polymers has revealed that they can contain various functional groups and backbone structures, contributing to their diverse chemical and physical properties. For example, Yang et al. (1995) synthesized new poly(amide-imide)s based on diimide-diacid condensed from specific bisphenols, highlighting the amorphous nature and solubility of these polymers in polar solvents (Yang & Lin, 1995).
Chemical Reactions and Properties
The chemical reactivity of these polymers has been a subject of interest, particularly their ability to undergo crosslinking and other post-polymerization modifications. The study by Olvera et al. (2015) into the superacid-catalyzed step-growth polymerization of ketones with bisphenols to produce heteroaromatic polymers exemplifies the innovative approaches to modifying polymer backbones for desired functionalities (Olvera et al., 2015).
Physical Properties Analysis
The physical properties of these polymers, such as glass transition temperature, solubility, and film-forming ability, are crucial for their application in various fields. Li et al. (2009) synthesized fluorinated polyamides with outstanding solubility and film-forming properties, exhibiting low dielectric constants and high transparency, making them suitable for microelectronic applications (Li, Wang, Li, & Jiang, 2009).
Chemical Properties Analysis
The inherent chemical stability and reactivity towards specific agents are also vital characteristics. The work by Hu et al. (2016) on the synthesis and photocatalytic properties of Co(II) coordination polymers illustrates the potential application of these materials in environmental remediation and sustainable chemistry (Hu, Guo, Liu, & Cui, 2016).
Scientific Research Applications
“Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol)” is also known as Polycarbonate (PC) . It’s a high molecular polymer and is used in various fields due to its unique properties.
One of the main applications of Polycarbonate is as a flame retardant in plastic material and resin, electrical equipment, appliance and component, computer, and transportation equipment manufacturing . It’s also used in adhesive manufacturing . Furthermore, it’s incorporated into electrical and electronic products, batteries, fabric, textile and leather products, laboratory chemicals, and building/construction materials for commercial and consumer uses .
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Safety Equipment
- Application: PC is used to make safety goggles, face shields, and helmets .
- Method: Due to its excellent impact resistance and transparency, it’s molded into the shape of goggles, shields, and helmets .
- Outcome: It provides safety and comfort in applications that demand high reliability and performance .
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Optical Lenses
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Automotive Components
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Electrical Insulation
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UV Protection
- Application: PC has good resistance to ultraviolet (UV) radiation. Applications might include greenhouse panels or protective covers for outdoor equipment .
- Method: It’s shaped into panels or covers to block UV radiation .
- Outcome: It protects plants in greenhouses and outdoor equipment from harmful UV rays .
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CDs and DVDs
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Molds for Urethane and Silicone Casting
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3D Printed Models for High Heat Applications
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Machinery Guards
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LED Light Pipes and Diffusers
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Vehicle Headlights
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Small Vehicle Windshields
properties
IUPAC Name |
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXWYGABGYBZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-45-0 | |
Record name | Bisphenol A-carbonic acid copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25037-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Poly(bisphenol A carbonate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21513 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 159987 | |
CAS RN |
25037-45-0 | |
Record name | Bisphenol-A-polycarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025037450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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